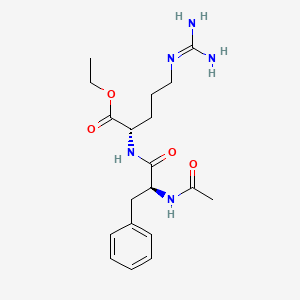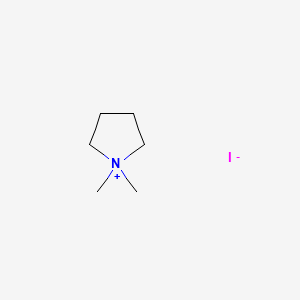![molecular formula C10H9NO4 B1605657 N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide CAS No. 79835-12-4](/img/structure/B1605657.png)
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study describes the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Scientific Research Applications
Synthesis and Chemical Properties
- A synthetic method for N-arylformamide derivatives, including compounds similar to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, was developed using α-iodo-N-arylacetamides with formamide, applicable to substrates with various electron-donating or withdrawing groups. This method yields moderate to excellent outcomes, indicating the compound's significance in organic synthesis (Chiang et al., 2016).
Biological Activities and Applications
Antibacterial and Urease Inhibition :
- N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives displayed significant urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity. This includes compounds structurally related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide (Gull et al., 2016).
Antioxidant and Anti-inflammatory Activities :
- Certain N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives demonstrated notable antioxidant and anti-inflammatory properties, suggesting their relevance in combating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antitumor Activities :
- N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, have shown potent antiproliferative activity against certain cancer cell lines, indicating potential in cancer research (Wu et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions :
- Bioactive benzothiazolinone acetamide analogs, similar in structure to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, have been studied for their photovoltaic efficiency and interactions with proteins, implying their potential application in solar energy and biological studies (Mary et al., 2020).
Antimicrobial Activity :
- Novel sulphonamide derivatives of N-(phenylsulfonyl)acetamide showed promising antimicrobial activity. This highlights the potential of N-(6-Formyl-benzo[
Anticonvulsant Activity
- Novel (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives, structurally related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, exhibited notable anticonvulsant activity, suggesting the potential for developing new epilepsy treatments (Singh & Tripathi, 2019).
Future Directions
The future directions for research on “N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide” could involve further exploration of its potential medicinal properties, given the known activities of related compounds . This could include more detailed studies of its mechanism of action, as well as optimization to afford more active analogs .
properties
IUPAC Name |
N-(6-formyl-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGGRCXQNTYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000795 | |
| Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide | |
CAS RN |
79835-12-4 | |
| Record name | NSC155252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















